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molecular formula C14H9N3O5S B8767545 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 5-nitro-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 5-nitro-1-(phenylsulfonyl)-

Cat. No. B8767545
M. Wt: 331.31 g/mol
InChI Key: GXVUDUWEDCVXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338452B2

Procedure details

A round-bottom flask was charged with 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (0.30 g, 0.91 mmol), dimethylamine hydrochloride salt (0.10 g, 1.27 mmol), trimethoxymethane (0.99 mL, 9.1 mmol), sodium triacetoxyborohydride (0.25 g, 1.18 mmol), sodium acetate (0.10 g, 1.27 mmol) and 1,2-dichloroethane (9.0 mL). The mixture was stirred at room temperature for 24 hours, after which saturated aqueous sodium bicarbonate was added, then dichloromethane. The layers were separated. The aqueous layer was extracted twice with dichloromethane. The organic layers were dried with sodium sulfate, filtered and concentrated in vacuo. The crude was purified by flash chromatography to afford N,N-dimethyl-1-(5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine (0.16 g, 49%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.99 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[CH:12]=[C:11]([CH:13]=O)[N:10]([S:15]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)(=[O:17])=[O:16])[C:7]2=[N:8][CH:9]=1)([O-:3])=[O:2].Cl.[CH3:25][NH:26][CH3:27].COC(OC)OC.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C([O-])(=O)C.[Na+].C(=O)(O)[O-].[Na+]>ClCCl.ClCCCl>[CH3:25][N:26]([CH3:27])[CH2:13][C:11]1[N:10]([S:15]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)(=[O:17])=[O:16])[C:7]2=[N:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[C:6]2[CH:12]=1 |f:1.2,4.5,6.7,8.9|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=NC1)N(C(=C2)C=O)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
0.1 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
0.99 mL
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN(CC1=CC=2C(=NC=C(C2)[N+](=O)[O-])N1S(=O)(=O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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